四甲基-d12-铵溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

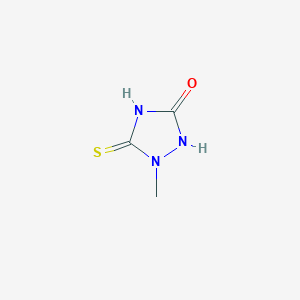

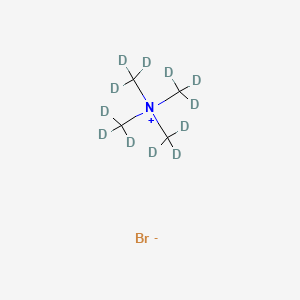

Tetramethyl-d12-ammonium bromide is a chemical compound with the linear formula (CD3)4N+Br-. It has a molecular weight of 166.12 . It acts as an ion pair reagent and is used as a surface-active agent and an active ingredient for conditioners . It is also used as a softener for textiles and paper products, and as a disinfection agent, sanitizer, antimicrobial, and antistatic agent .

Molecular Structure Analysis

The molecular structure of Tetramethyl-d12-ammonium bromide is represented by the SMILES string [2H]C([2H])([2H])N+([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] and the InChI string 1S/C4H12N.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3; .Physical And Chemical Properties Analysis

Tetramethyl-d12-ammonium bromide is a solid with a melting point greater than 300°C . It has a mass shift of M+12 .科学研究应用

1. 纳米颗粒合成

四辛基铵溴化物,一种类似于四甲基-d12-铵溴化物的化合物,用于烷硫醇纳米颗粒的Brust–Schiffrin合成中。它促进氯金酸盐离子从水相转移到有机相。通过各种光谱技术已确认在这一过程中离子-离子聚集体的形成,突显了其在纳米颗粒合成中的作用(Graham等,2016)。

2. 碳捕集应用

四正丁基铵溴化物(TBAB)调节CO2水合物相平衡,使其成为碳捕集应用中的关键促进剂。TBAB与十二烷基硫酸钠和十二烷基三甲基铵盐等表面活性剂的相互作用影响CO2-TBAB水合物形成的动力学,提高了CO2分离性能(Zhang et al., 2021)。

3. 电池技术

在电池技术领域,包括类似于四甲基-d12-铵溴化物的四烷基铵氢氧化物被提议作为Zn基二次电池中Zn枝晶形成的抑制剂。这些化合物显著提高了Zn阳极的可充电性,为传统溴化物化合物提供了更清洁和更安全的替代方案(Lan et al., 2007)。

4. 水处理

十四烷基三甲基铵溴化物用于修改脱硅粉煤灰的表面性质,以改善酸性矿山排水中硫酸盐的去除。这项研究支持通过将废弃物转化为有用吸附剂来实现循环经济(Falayi, 2019)。

5. 气体储存

四异戊基铵溴化物,一种类似于四甲基-d12-铵溴化物的季铵盐,已被研究用于天然气储存的潜力。它形成半包合物,可以捕获CH4分子,表明其在有利条件下储存天然气中的实用性(Kim et al., 2017)。

安全和危害

Tetramethyl-d12-ammonium bromide is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also damage fertility and the unborn child, and may cause harm to breast-fed children . It is recommended to avoid contact during pregnancy/while nursing, and to use personal protective equipment as required .

属性

IUPAC Name |

tetrakis(trideuteriomethyl)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFYFBUWEBINLX-KXWZVCIVSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584455 |

Source

|

| Record name | N,N,N-Tris[(~2~H_3_)methyl](~2~H_3_)methanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethyl-d12-ammonium bromide | |

CAS RN |

284474-82-4 |

Source

|

| Record name | N,N,N-Tris[(~2~H_3_)methyl](~2~H_3_)methanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284474-82-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)